Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate is classified as an organic compound with the following characteristics:
This compound falls under the category of sulfonamide derivatives, which are known for their diverse biological activities and therapeutic potentials .
The synthesis of ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate typically involves several steps:
For example, one method involves the reaction of a benzyl derivative with a nitrophenol in the presence of a suitable base to form the desired sulfonamide linkage .
The molecular structure of ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate can be analyzed as follows:
These structural components contribute to the compound's reactivity and biological activity .
Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate can undergo various chemical reactions:
These reactions are significant for modifying the compound for various applications .
The mechanism of action of ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate is primarily linked to its interaction with biological targets:
Quantitative structure-activity relationship (QSAR) studies may provide insights into how structural modifications impact biological activity .
The physical and chemical properties of ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate include:
Understanding these properties is crucial for determining suitable applications in pharmaceuticals and materials science .
Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate has potential applications in various fields:
The versatility of this compound makes it a valuable addition to medicinal chemistry research .
Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate (CAS RN 1404514-08-4) belongs to the class of N-acylated amino acid esters featuring a sulfonate ester moiety. Its systematic IUPAC name denotes several key structural elements:
The molecular formula (C₂₀H₂₂N₂O₈S; MW 450.5 g/mol) and SMILES string explicitly define its stereochemistry, functional groups, and connectivity. The chiral center at C2 of the propanamide chain is designated (S)-configuration in commercial sources, critical for biomolecular interactions. Key structural domains include:
Table 1: Structural Descriptors of Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate
| Property | Value/Descriptor | 
|---|---|
| CAS RN | 1404514-08-4 | 
| Molecular formula | C₂₀H₂₂N₂O₈S | 
| Molecular weight | 450.5 g/mol | 
| SMILES | CCOC(=O)CNC(=O)C@@HCOS(=O)(=O)C₂=CC=C(C=C₂)N+[O-] | 
| Chiral center | (S)-configuration at Cα of propanamide chain | 
| Key functional groups | Ester, amide, sulfonate, nitroaryl, benzyl | 
This compound exemplifies multifunctional synthetic intermediates developed for:
Tandem oxidation-nitration methodologies—like HNO₃/H₂SO₄-mediated conversion of benzyl alcohols to 4-substituted 3-nitrobenzaldehydes—provide access to precursors for such compounds. These methods exploit regioselective electrophilic substitution directed by carbonyl groups [3].
Despite established synthetic utility, critical knowledge gaps persist:
Table 2: Research Priorities for Ethyl 2-(2-benzyl-3-(((4-nitrophenyl)sulfonyl)oxy)propanamido)acetate
| Knowledge Gap | Research Imperative | 
|---|---|
| Stability profile | Kinetic studies of hydrolysis/thermal decomposition; compatibility with common reagents | 
| Biological relevance | Screening as protease inhibitor substrate or prodrug linker; cytotoxicity assessment | 
| Synthetic optimization | Catalytic asymmetric synthesis; solvent-free sulfonylation protocols | 
| Structure-activity relationships | Synthesis of analogs (e.g., tosyl/mesyl variants; 2-nitro/3-nitro isomers) | 
                                    
                CAS No.: 160472-93-5
                                    
                CAS No.: 16950-06-4
                                    
                CAS No.: 3321-80-0
                                    
                CAS No.: 140456-78-6
CAS No.: 130606-00-7